(R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride
CAS No.:
Cat. No.: VC13751555
Molecular Formula: C10H16Cl2N2
Molecular Weight: 235.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16Cl2N2 |
|---|---|
| Molecular Weight | 235.15 g/mol |
| IUPAC Name | 2-methyl-3-[(2R)-pyrrolidin-2-yl]pyridine;dihydrochloride |
| Standard InChI | InChI=1S/C10H14N2.2ClH/c1-8-9(4-2-6-11-8)10-5-3-7-12-10;;/h2,4,6,10,12H,3,5,7H2,1H3;2*1H/t10-;;/m1../s1 |
| Standard InChI Key | PYAFVTWYIILGFB-YQFADDPSSA-N |
| Isomeric SMILES | CC1=C(C=CC=N1)[C@H]2CCCN2.Cl.Cl |
| SMILES | CC1=C(C=CC=N1)C2CCCN2.Cl.Cl |
| Canonical SMILES | CC1=C(C=CC=N1)C2CCCN2.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound consists of a pyridine ring substituted at the 2-position with a methyl group and at the 3-position with an (R)-configured pyrrolidin-2-yl group. Protonation of the pyrrolidine nitrogen and pyridine ring by hydrochloric acid yields the dihydrochloride salt, enhancing solubility in polar solvents . Key structural identifiers include:
-
IUPAC Name: (R)-2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride
Spectroscopic and Physical Properties
Data from PubChem and Chemsrc reveal the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 235.15 g/mol |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in water, methanol |
| Optical Rotation () | Dependent on concentration and solvent |
The absence of melting/boiling point data in literature suggests further experimental characterization is needed.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride involves stereoselective steps to ensure the (R)-configuration. A patent by WO2008137087A1 outlines a method applicable to analogous pyrrolidine derivatives:
-
Hydrogenation of 2-Methylpyrroline:
-
Resolution via Tartrate Salts:
-
Coupling to Pyridine Core:
Process Optimization
Key challenges include maintaining enantiomeric purity and minimizing byproducts. The patent emphasizes:
-
Use of Pt/C catalysts for high hydrogenation efficiency.
-
Recrystallization of tartrate salts to achieve ≥50% enantiomeric excess.
-
Solvent selection (e.g., THF) to enhance reaction kinetics in coupling steps.
Pharmaceutical Relevance
Case Study: H₃ Receptor Ligands
A derivative, 2-(6-{2-[(2R)-2-methyl-1-pyrrolidinyl]ethyl}-2-naphthyl)-2H-pyridazin-3-one, demonstrated potent H₃ antagonism in preclinical models . This suggests (R)-2-methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride could serve as an intermediate in synthesizing similar therapeutics.
Future Directions
Further research should prioritize:
-
Pharmacological Profiling: In vitro and in vivo assays to elucidate bioactivity.
-
Synthetic Scalability: Optimizing steps for industrial production.
-
Crystallographic Studies: X-ray diffraction to confirm stereochemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume